Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a hydroxymethyl group, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the fluorine atom through a nucleophilic substitution reaction. The hydroxymethyl group is then added via a hydroxymethylation reaction. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 5-fluoro-4-carboxy-2-nitrobenzoate.
Reduction: Methyl 5-fluoro-4-(hydroxymethyl)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. The hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-2-nitrobenzoate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Methyl 4-(hydroxymethyl)-2-nitrobenzoate: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
Methyl 5-fluoro-4-(hydroxymethyl)benzoate:
Uniqueness
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8FNO5 |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO5/c1-16-9(13)6-3-7(10)5(4-12)2-8(6)11(14)15/h2-3,12H,4H2,1H3 |
InChI Key |
RLPVQHABUFCBID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)F)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.